2-Bromo-4-propoxypyridine

Vue d'ensemble

Description

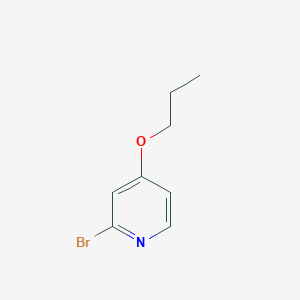

2-Bromo-4-propoxypyridine: is an organic compound with the molecular formula C₈H₁₀BrNO. It is a derivative of pyridine, where the bromine atom is positioned at the second carbon and the propoxy group is attached to the fourth carbon of the pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-propoxypyridine typically involves the bromination of 4-propoxypyridine. One common method is the reaction of 4-propoxypyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the second position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-4-propoxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include 2-amino-4-propoxypyridine, 2-thio-4-propoxypyridine, and 2-alkoxy-4-propoxypyridine.

Oxidation Reactions: Products include 4-propoxy-2-pyridinecarboxaldehyde and 4-propoxy-2-pyridinecarboxylic acid.

Reduction Reactions: Products include 2-bromo-4-propoxypiperidine.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Antiviral Activity

Pyridine derivatives, including 2-bromo-4-propoxypyridine, have been noted for their therapeutic properties against a range of pathogens. Research indicates that compounds with the pyridine nucleus exhibit significant antimicrobial and antiviral activities. The presence of substituents like bromine enhances these properties, making them promising candidates for the development of new drugs targeting infections, including those caused by resistant strains of bacteria and viruses like SARS-CoV-2 .

Anti-Thrombolytic Activity

Recent studies have explored the anti-thrombolytic potential of pyridine derivatives. For instance, derivatives similar to this compound have exhibited varying degrees of effectiveness in inhibiting clot formation in human blood. This property is crucial for developing treatments for cardiovascular diseases where thrombus formation is a significant risk factor .

Organic Synthesis

Building Block in Synthesis

this compound serves as an essential intermediate in the synthesis of more complex molecules. It can undergo various reactions such as Suzuki cross-coupling and nucleophilic substitutions to yield diverse pyridine-based compounds. These reactions are pivotal in creating novel materials with specific electronic or optical properties .

Synthesis of Heterocycles

The compound is also utilized in synthesizing heterocyclic compounds, which are integral to pharmaceuticals and agrochemicals. The ability to modify the pyridine ring through substitution reactions allows chemists to tailor compounds for specific biological activities or material properties .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Bromo-4-propoxypyridine depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The propoxy group can undergo oxidation or reduction, leading to the formation of various functionalized derivatives.

In biological systems, the compound’s mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, derivatives of this compound may inhibit enzymes involved in inflammation or microbial growth .

Comparaison Avec Des Composés Similaires

2-Bromopyridine: Similar to 2-Bromo-4-propoxypyridine but lacks the propoxy group.

4-Bromopyridine: Another isomer where the bromine atom is positioned at the fourth carbon. It is used in the synthesis of various heterocyclic compounds.

2-Chloropyridine: Contains a chlorine atom instead of bromine.

Uniqueness: this compound is unique due to the presence of both the bromine atom and the propoxy group, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Activité Biologique

2-Bromo-4-propoxypyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

This compound has the molecular formula and features a bromine atom at the 2-position and a propoxy group at the 4-position of the pyridine ring. The presence of these substituents significantly influences its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Compounds with pyridine structures often exhibit significant antimicrobial properties. Studies have shown that derivatives of pyridine, including those with bromine substitutions, can effectively inhibit bacterial growth against various strains such as Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Research indicates that pyridine derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, certain derivatives have demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity to non-cancerous cells .

- Antidiabetic Effects : Some studies suggest that pyridine derivatives can enhance insulin sensitivity and glucose uptake in cells, which may be beneficial for managing diabetes .

Synthesis

The synthesis of this compound typically involves bromination reactions followed by alkylation processes. The synthetic route often includes the following steps:

- Bromination : The initial step involves brominating 4-propoxypyridine under controlled conditions to introduce the bromine atom at the 2-position.

- Purification : The product is then purified through recrystallization or chromatography techniques to isolate pure this compound.

Antimicrobial Studies

A study evaluating the antimicrobial activity of various pyridine derivatives found that this compound exhibited substantial inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an effective antimicrobial agent.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound displayed an IC50 value of approximately 15 µM against ovarian cancer cells, indicating promising antitumor activity.

| Cell Line | IC50 (µM) |

|---|---|

| Ovarian Cancer | 15 |

| Breast Cancer | >50 |

Antidiabetic Activity

Research on insulin sensitivity indicated that derivatives similar to this compound can enhance glucose uptake in adipocytes by up to 30%, suggesting a potential role in diabetes management.

Propriétés

IUPAC Name |

2-bromo-4-propoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-5-11-7-3-4-10-8(9)6-7/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWPZCBULQAZSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.